molecular formula C11H9N3O2 B072590 4-(2-Pyridylazo)resorcinol CAS No. 1141-59-9

4-(2-Pyridylazo)resorcinol

Cat. No.: B072590
CAS No.: 1141-59-9
M. Wt: 215.21 g/mol
InChI Key: RJNYNDHYSJRRDW-UHFFFAOYSA-N
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Description

4-(2-Pyridylazo)resorcinol is a chemical compound with the molecular formula C11H9N3O2. It is known for its vibrant orange to red color and is primarily used as a metallochromic indicator. This compound is particularly valuable in analytical chemistry for the detection and quantification of various metal ions due to its ability to form colored complexes with metals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyridylazo)resorcinol typically involves the diazotization of 2-aminopyridine followed by coupling with resorcinol. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The general steps are as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization from ethanol-water mixtures .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Pyridylazo)resorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    1-(2-Pyridylazo)-2-naphthol: Another azo compound used for similar analytical purposes.

    4-(4-Nitrophenylazo)resorcinol: Used in colorimetric analysis but has different spectral properties.

    2,6-Pyridinedicarboxylic acid: Utilized in metal complexation but lacks the azo group.

Uniqueness: 4-(2-Pyridylazo)resorcinol is unique due to its high sensitivity and selectivity for metal ions, particularly in forming colored complexes. Its ability to form stable complexes with a wide range of metals makes it a versatile reagent in analytical chemistry .

Properties

IUPAC Name

4-(pyridin-2-yldiazenyl)benzene-1,3-diol
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InChI

InChI=1S/C11H9N3O2/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11/h1-7,15-16H
Source PubChem
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InChI Key

RJNYNDHYSJRRDW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O
Source PubChem
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Molecular Formula

C11H9N3O2
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Related CAS

52722-53-9 (di-hydrochloride salt)
Record name 4-(2-Pyridylazo)resorcinol
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DSSTOX Substance ID

DTXSID7061560
Record name 1,3-Benzenediol, 4-(2-pyridinylazo)-
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Molecular Weight

215.21 g/mol
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Physical Description

Orange powder; [Alfa Aesar MSDS]
Record name 4-(2-Pyridylazo)resorcinol
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CAS No.

1141-59-9, 16593-81-0
Record name 4-(2-Pyridylazo)resorcinol
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Record name 4-(2-Pyridylazo)resorcinol
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Record name 4-(2-Pyridylazo)resorcinol
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Record name 1,3-Benzenediol, 4-[2-(2-pyridinyl)diazenyl]-
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Record name 4-(2-pyridylazo)resorcinol
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Record name Resorcinol, 4-(2-pyridylazo)-, monosodium salt, monohydrate
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Record name 4-(2-PYRIDINYLAZO)-1,3-BENZENDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: PAR acts as a tridentate ligand, coordinating to metal ions through three donor atoms: the resorcinol oxygen, the azo nitrogen, and the pyridyl nitrogen. [, ] This interaction forms stable chelate complexes with various metal ions, often resulting in a distinct color change, making it useful for spectrophotometric analysis. [, , , , ]

A: Yes, auxiliary complexing agents like oxalic, tartaric, and citric acid can influence the kinetics and thermodynamics of PAR complexation reactions. These agents can act as competing ligands, altering the reaction rate and equilibrium constants. []

A: The molecular formula of PAR is C11H9N3O2, and its molecular weight is 215.21 g/mol. []

A: Yes, PAR exhibits characteristic absorption bands in the UV-Vis region. Upon complexation with metal ions, the absorption spectra typically show a bathochromic shift, resulting in intense colors that are useful for spectrophotometric determination. [, , ] Infrared spectroscopy can also be used to identify characteristic bands for coordinated PAR and specific functional groups. []

A: Yes, the stability of PAR complexes can be influenced by the solvent system. For instance, the formation constant of alkaline earth cation-PAR complexes decreases with increasing water content in ethanol-water mixtures. [] Similarly, the acidity constants of PAR show a linear dependence on the mole fraction of acetonitrile in acetonitrile-water mixtures. []

A: The pH of the solution significantly influences the complexation of PAR with metal ions. Optimal pH conditions vary depending on the specific metal ion and the presence of auxiliary ligands. [, , , , , ]

A: While PAR itself might not possess intrinsic catalytic properties, it plays a crucial role in analytical applications by forming detectable complexes with metal ions. This allows for the sensitive and selective determination of various metal ions, including those with catalytic activity. [, , , , ]

A: Yes, density functional theory (DFT) calculations have been performed to evaluate the electric dipole moment and first hyperpolarizabilities of PAR, suggesting its potential for second-order nonlinear optical (NLO) applications. []

A: The tridentate nature of PAR, with its specific donor atoms, is crucial for its strong complexation with various metal ions. Modification of these donor groups would likely affect the stability and selectivity of the resulting complexes. [, ] For instance, replacing the oxygen donor in PAR with sulfur, as in its thiazolyl analog (TAR), can influence the kinetics and spectral properties of the cobalt complexes. []

A: The stability of PAR complexes in solution depends on factors such as pH, the presence of competing ligands, and temperature. [, ] Some complexes, like the ternary complex of iron(III) with PAR and 2,3,5-triphenyl-2H-tetrazolium chloride (TTC), exhibit high stability in chloroform, making them suitable for extractive spectrophotometric determination. []

A: Spectrophotometry is widely used for the determination of metal ions with PAR due to the formation of intensely colored complexes. [, , , , , , , ] Other techniques include flow injection analysis (FIA) [], high-performance liquid chromatography (HPLC) coupled with UV detection or oxidative thin-layer amperometry [, , ], and atomic absorption spectrometry (AAS). [, , ]

A: PAR offers several advantages, including high sensitivity due to the large molar absorptivities of its metal complexes, selectivity towards specific metal ions under optimized conditions, and versatility in its application with various analytical techniques like spectrophotometry, HPLC, and AAS. [, , , , , , , , , , , , , ]

A: Yes, PAR can be used for the preconcentration of metal ions. For example, solid-phase extraction (SPE) techniques employing cartridges with immobilized PAR or its derivatives allow for the selective extraction and preconcentration of target metal ions from complex matrices before analysis. [, ]

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